molecular formula C24H18BrI B14363158 Di([1,1'-biphenyl]-4-yl)iodanium bromide CAS No. 94590-86-0

Di([1,1'-biphenyl]-4-yl)iodanium bromide

Cat. No.: B14363158
CAS No.: 94590-86-0
M. Wt: 513.2 g/mol
InChI Key: MQJWCAGGZFOZAH-UHFFFAOYSA-M
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Description

Di([1,1’-biphenyl]-4-yl)iodanium bromide is an organoiodine compound that features a biphenyl structure with an iodonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di([1,1’-biphenyl]-4-yl)iodanium bromide typically involves the reaction of biphenyl with iodine and a bromide source under specific conditions. One common method is the oxidative addition of iodine to biphenyl in the presence of a bromide ion source, such as potassium bromide, under acidic conditions. The reaction is usually carried out in a solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Di([1,1’-biphenyl]-4-yl)iodanium bromide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Di([1,1’-biphenyl]-4-yl)iodanium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iodonium salts with different counterions.

    Reduction: It can be reduced to biphenyl and iodide ions.

    Substitution: The iodonium ion can be substituted by nucleophiles, leading to the formation of new biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can react with the iodonium ion under mild conditions, often in the presence of a base.

Major Products

The major products formed from these reactions include various biphenyl derivatives, depending on the specific nucleophile or reagent used.

Scientific Research Applications

Di([1,1’-biphenyl]-4-yl)iodanium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which Di([1,1’-biphenyl]-4-yl)iodanium bromide exerts its effects involves the formation of a highly reactive iodonium ion. This ion can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved typically include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.

    Diphenyliodonium chloride: Another iodonium compound with similar reactivity but different counterions.

    Phenyl iodide: A related compound with a single phenyl ring and an iodine atom.

Uniqueness

Di([1,1’-biphenyl]-4-yl)iodanium bromide is unique due to its biphenyl structure and the presence of an iodonium ion, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research contexts.

Properties

CAS No.

94590-86-0

Molecular Formula

C24H18BrI

Molecular Weight

513.2 g/mol

IUPAC Name

bis(4-phenylphenyl)iodanium;bromide

InChI

InChI=1S/C24H18I.BrH/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20;/h1-18H;1H/q+1;/p-1

InChI Key

MQJWCAGGZFOZAH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[I+]C3=CC=C(C=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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